3-Methoxypyrazin-2-ylboronic acid pinacol ester 3-Methoxypyrazin-2-ylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18031700
InChI: InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-9(15-5)14-7-6-13-8/h6-7H,1-5H3
SMILES:
Molecular Formula: C11H17BN2O3
Molecular Weight: 236.08 g/mol

3-Methoxypyrazin-2-ylboronic acid pinacol ester

CAS No.:

Cat. No.: VC18031700

Molecular Formula: C11H17BN2O3

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxypyrazin-2-ylboronic acid pinacol ester -

Specification

Molecular Formula C11H17BN2O3
Molecular Weight 236.08 g/mol
IUPAC Name 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Standard InChI InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-9(15-5)14-7-6-13-8/h6-7H,1-5H3
Standard InChI Key YEEQWENEWLXIJY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazine heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4. A methoxy group (OCH3-\text{OCH}_3) is attached to the pyrazine ring at position 3, while a boronic ester group (B(O2C6H12-\text{B(O}_2\text{C}_6\text{H}_{12})) occupies position 2. The pinacol ester moiety, derived from pinacol (2,3-dimethyl-2,3-butanediol), enhances the boronic acid’s stability by forming a cyclic ester, mitigating its inherent sensitivity to hydrolysis.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H17BN2O3\text{C}_{11}\text{H}_{17}\text{BN}_{2}\text{O}_{3}
Molecular Weight236.08 g/mol
IUPAC Name2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
CAS NumberNot publicly disclosed

The boronic ester group enables reversible covalent interactions with diols and other nucleophiles, a property exploited in sensing and drug delivery systems.

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. 2-Methoxypyrazine reacts with pinacolborane (HBpin\text{HBpin}) in the presence of a palladium catalyst, such as Pd(dba)2\text{Pd(dba)}_2 (dibenzylideneacetone palladium), and a phosphine ligand (e.g., P(o-tol)3\text{P(o-tol)}_3) under inert conditions. The reaction proceeds at 80–100°C for 6–12 hours, yielding the product with >80% efficiency in laboratory settings.

2-Methoxypyrazine+HBpinPd catalyst, inert atmosphere3-Methoxypyrazin-2-ylboronic acid pinacol ester\text{2-Methoxypyrazine} + \text{HBpin} \xrightarrow{\text{Pd catalyst, inert atmosphere}} \text{3-Methoxypyrazin-2-ylboronic acid pinacol ester}

Industrial-Scale Production

Continuous flow reactors are employed industrially to enhance yield and safety. These systems maintain precise temperature control and minimize exposure to air, critical for preventing boronic acid oxidation. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity.

Applications in Chemistry and Biology

Suzuki-Miyaura Cross-Coupling

The compound participates in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic esters. For example, coupling with 5-bromopyrimidine yields biaryl structures used in pharmaceutical intermediates. This reactivity parallels allylboronic acid pinacol ester’s role in olefin metathesis .

Enzyme Inhibition

The boronic ester moiety reversibly binds to serine proteases’ active sites, inhibiting enzymes like thrombin and proteasome subunits. This mechanism underpins its use in developing anticoagulants and anticancer agents.

Drug Delivery Systems

Functionalized nanoparticles incorporating the compound exploit its diol-binding affinity for glucose-responsive insulin release. The boronic ester forms dynamic bonds with polysaccharides, enabling pH-dependent drug release in diabetic therapies.

Physical and Chemical Properties

Stability and Reactivity

The pinacol ester confers remarkable stability, with a shelf life exceeding 12 months at 2–8°C. Hydrolysis occurs under acidic conditions (pH < 4), regenerating the boronic acid. The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in tetrahydrofuran and dichloromethane.

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 200°C
Density~1.2 g/cm³ (estimated)
Solubility in THF>50 mg/mL

Spectroscopic Characterization

  • 11B NMR^{11}\text{B NMR}: A singlet at δ 28–30 ppm confirms the tetracoordinated boron.

  • 1H NMR^{1}\text{H NMR}: Peaks at δ 1.2–1.3 ppm (pinacol methyl groups) and δ 3.9 ppm (methoxy protons).

Comparison with Analogous Boronic Esters

Boc-Arg-OH

While Boc-Arg-OH (C11H22N4O4\text{C}_{11}\text{H}_{22}\text{N}_4\text{O}_4) is an amino acid derivative unrelated to boronic esters, both compounds serve as building blocks in peptide and protease inhibitor synthesis .

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